Isoquinoline-3,5-diamine
Overview
Description
Isoquinoline-3,5-diamine is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline this compound contains two amino groups attached to the third and fifth positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce amino groups at specific positions on the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to facilitate the cyclization and functionalization processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the aromatic ring, leading to partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
Isoquinoline-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Isoquinoline derivatives have shown promise in the development of drugs for treating diseases such as cancer and malaria.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of isoquinoline-3,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer with the nitrogen atom at the first position of the fused ring system.
Isoquinoline: The parent compound with the nitrogen atom at the second position.
Quinazoline: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness
Isoquinoline-3,5-diamine is unique due to the presence of two amino groups at specific positions on the isoquinoline ring.
Properties
IUPAC Name |
isoquinoline-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAMHFREWJVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624949 | |
Record name | Isoquinoline-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852241-18-0 | |
Record name | Isoquinoline-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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